molecular formula C11H21N3O B11732918 [(1-methyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine

[(1-methyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine

Cat. No.: B11732918
M. Wt: 211.30 g/mol
InChI Key: GPNCSAXQXZGTNI-UHFFFAOYSA-N
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Description

[(1-methyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine is a chemical compound that features a pyrazole ring substituted with a methyl group and a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-methyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The methyl group is introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Propylamine Chain: The propylamine chain is attached through a nucleophilic substitution reaction, where the pyrazole derivative reacts with 3-chloropropan-2-ol under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

[(1-methyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the alkyl halide used.

Scientific Research Applications

[(1-methyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals.

    Materials Science: Use in the synthesis of novel materials with unique properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of [(1-methyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(1-methyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine
  • [(1-methyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)ethyl]amine
  • [(1-methyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)butyl]amine

Uniqueness

This compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]-3-propan-2-yloxypropan-1-amine

InChI

InChI=1S/C11H21N3O/c1-10(2)15-6-4-5-12-7-11-8-13-14(3)9-11/h8-10,12H,4-7H2,1-3H3

InChI Key

GPNCSAXQXZGTNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNCC1=CN(N=C1)C

Origin of Product

United States

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